molecular formula C17H18N4O2 B10912839 2-Amino-4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide

2-Amino-4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide

Cat. No.: B10912839
M. Wt: 310.35 g/mol
InChI Key: LNYWHOQWFUBESJ-UHFFFAOYSA-N
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Description

2-Amino-4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a chromen core with a pyrazole moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Chromen Core: The chromen core can be synthesized through a cyclization reaction involving a suitable precursor such as a substituted benzaldehyde and a β-keto ester under acidic or basic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Final Coupling and Cyanation: The final step involves coupling the chromen and pyrazole intermediates, followed by cyanation using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyrazole moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxo derivatives and hydroxylated products.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of chromen-pyrazole hybrids in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in targeting specific enzymes or receptors, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound’s properties are evaluated for applications in materials science, such as the development of novel polymers or coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL chloride
  • 2-Amino-4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL bromide
  • 2-Amino-4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL acetate

Uniqueness

The uniqueness of 2-Amino-4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide lies in its cyano group, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

2-amino-4-(5-cyclopropyl-2-methylpyrazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C17H18N4O2/c1-21-12(7-11(20-21)9-5-6-9)15-10(8-18)17(19)23-14-4-2-3-13(22)16(14)15/h7,9,15H,2-6,19H2,1H3

InChI Key

LNYWHOQWFUBESJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N

Origin of Product

United States

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